Protein kinase inhibitors 1

Übersicht

Beschreibung

Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein . PKIs are considered valuable drug prototypes, often referred to as ‘hit molecules’, in the early stages of drug development .

Synthesis Analysis

The development of specific drugs to inhibit protein kinases in cancer cells has been a major goal of academic and pharmaceutical industry research during the last three decades . Selective so-called chemogenomic protein kinase inhibitors can be used as tool compounds to identify their targets in phenotypic assay systems .

Molecular Structure Analysis

Protein kinases are challenging due to their hydrophobicity, flat surface, specificity, potency, etc . They are responsible for the transfer of a phosphate group from ATP to specific amino acids (usually serine, threonine, or tyrosine) on target proteins, which in turn can activate or inhibit their function .

Chemical Reactions Analysis

Covalent targeting has experienced a revival in the last decade, especially in the area of protein kinase inhibitor development . Generally, covalent inhibitors make use of an electrophilic moiety often termed “warhead” to react with a nucleophilic amino acid, most frequently a cysteine .

Physical And Chemical Properties Analysis

The physicochemical properties of 9351 non-redundant inhibitors present in the iPPI-DB and TIMBAL databases were analyzed to define a computational model for active compounds acting against PPI targets .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

- Application : Protein kinase inhibitors have shown great potential in the treatment of various types of cancers . Abnormal protein kinase activity is often associated with the pathogenesis of cancer .

- Method : These inhibitors work by targeting the ATP-binding sites of kinases, thereby inhibiting their activity . They can be classified into different types (Type I, II, III, and IV) based on their binding modes .

- Results : As of 2020, 42 kinase-targeted drugs have been approved by the FDA . These drugs have shown effectiveness in treating various types of cancers .

Treatment of Inflammatory Diseases

- Application : Protein kinase inhibitors can also be used to treat inflammatory diseases .

- Method : These inhibitors work by modulating the activity of kinases involved in inflammatory responses .

- Results : While the specific outcomes can vary depending on the disease and the individual patient, protein kinase inhibitors have shown promise in reducing inflammation and improving patient outcomes .

Cardiovascular Disease Treatment

- Application : Protein kinase inhibitors have potential applications in the treatment of cardiovascular diseases .

- Method : These inhibitors can target kinases involved in cardiovascular function and disease .

- Results : While more research is needed, early studies suggest that protein kinase inhibitors could help improve outcomes for patients with cardiovascular diseases .

Treatment of Neurological Disorders

- Application : Protein kinase inhibitors can be used to treat neurological disorders .

- Method : These inhibitors can target kinases involved in neurological function and disease .

- Results : While more research is needed, early studies suggest that protein kinase inhibitors could help improve outcomes for patients with neurological disorders .

Treatment of Degenerative Diseases

- Application : Protein kinase inhibitors have potential applications in the treatment of degenerative diseases .

- Method : These inhibitors can target kinases involved in degenerative processes .

- Results : While more research is needed, early studies suggest that protein kinase inhibitors could help slow the progression of degenerative diseases .

Breast Cancer Treatment

- Application : Specific protein kinase inhibitors like Palbociclib and Ribociclib are approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer patients in combination with endocrine therapy .

- Method : These inhibitors work by targeting specific kinases involved in breast cancer .

- Results : These drugs have shown effectiveness in treating HR+, HER2- advanced breast cancer .

Hybrid Therapies

- Application : Protein kinase inhibitors are being used in hybrid therapies to address the issue of protein kinase resistance .

- Method : The current study delves into the catalytic domain of a protein kinase as well as information transfer from the cell’s membrane to internal targets .

- Results : According to the review article, selective therapy has shown high effectiveness in the treatment of advanced cancer, with protein kinase inhibitors being a main focus of the therapy .

Anticancer Drug Research

- Application : Protein kinases are the second most targeted group of drug targets, after the G-protein-coupled receptors .

- Method : Since the development of the first protein kinase inhibitor, in the early 1980s, 37 kinase inhibitors have received FDA approval for treatment of malignancies such as breast and lung cancer .

- Results : Furthermore, about 150 kinase-targeted drugs are in clinical phase trials, and many kinase-specific inhibitors are in the preclinical stage of drug development .

Modulation of Cell Functions

- Application : Protein kinase inhibitors can be used to modulate cell functions to overcome other disease drivers .

- Method : These inhibitors work by targeting the ATP-binding sites of kinases, thereby inhibiting their activity .

- Results : While the specific outcomes can vary depending on the disease and the individual patient, protein kinase inhibitors have shown promise in modulating cell functions .

Treatment of Various Diseases

- Application : The abnormality of protein kinase activity is involved in the pathogenesis of all kinds of diseases including cancer, inflammatory, cardiovascular, nervous and degenerative diseases .

- Method : These inhibitors work by modulating the activity of kinases involved in these diseases .

- Results : Protein kinases have become one of the most important drug targets in the 21st century .

Zukünftige Richtungen

Several potential drugs under different stages of clinical trials are discussed, including their relevance to cancer, diabetes, obesity, cardiovascular, neurological, and auto-immune and inflammatory disease, among other disorders . The book also addresses the challenges and opportunities for future kinase inhibitor development .

Eigenschaften

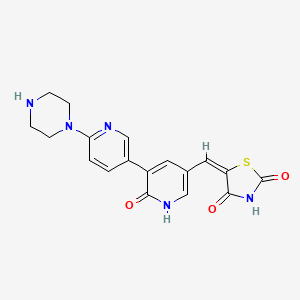

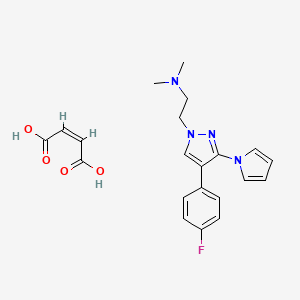

IUPAC Name |

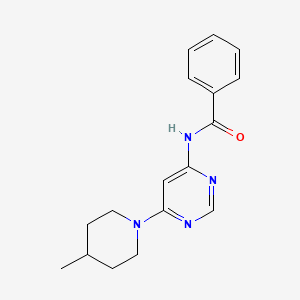

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKWWWCNSTFHL-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protein kinase inhibitors 1 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)